Product packaging for Methyl 5-(2-phenyleth-1-ynyl)-2-furoate(Cat. No.:CAS No. 130423-85-7)

Methyl 5-(2-phenyleth-1-ynyl)-2-furoate

Cat. No.: B148039
CAS No.: 130423-85-7
M. Wt: 226.23 g/mol
InChI Key: XBGYVGZZCQDFDV-UHFFFAOYSA-N
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Description

Contextualization within Furan (B31954) and Alkyne Chemistry

Furan and its derivatives are a well-established class of heterocyclic compounds with a rich history in organic synthesis. The furan ring can act as a diene in Diels-Alder reactions, undergo various electrophilic substitution reactions, and be converted into other heterocyclic systems. Its presence in numerous natural products and pharmaceuticals underscores its significance.

Alkynes, characterized by their carbon-carbon triple bond, are another fundamental functional group in organic chemistry. They are known to participate in a plethora of reactions, including cycloadditions, transition-metal-catalyzed cross-coupling reactions, and nucleophilic additions. The rigidity and linear geometry of the alkyne moiety also provide a means to introduce structural constraints and defined spatial arrangements in target molecules.

The strategic combination of a furan ring and an alkyne in Methyl 5-(2-phenyleth-1-ynyl)-2-furoate creates a molecule with a dual-reactivity profile, allowing for selective transformations at either the furan or the alkyne, or concerted reactions involving both functionalities.

Strategic Importance of Furan-Substituted Alkynes in Synthetic Chemistry

Furan-substituted alkynes, such as this compound, are of strategic importance due to their ability to serve as precursors to a wide range of complex organic molecules. The Sonogashira coupling reaction is a primary and efficient method for the synthesis of such compounds, typically involving the palladium-catalyzed cross-coupling of a terminal alkyne with a halo-substituted furan. orientjchem.org

The strategic utility of these compounds lies in their capacity to undergo subsequent transformations. The furan ring can act as a diene in [4+2] cycloaddition reactions, while the alkyne can participate in various cycloadditions, including [3+2] dipolar cycloadditions and transition-metal-catalyzed annulations. This orthogonal reactivity allows for the stepwise construction of intricate molecular frameworks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O3 B148039 Methyl 5-(2-phenyleth-1-ynyl)-2-furoate CAS No. 130423-85-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-(2-phenylethynyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c1-16-14(15)13-10-9-12(17-13)8-7-11-5-3-2-4-6-11/h2-6,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGYVGZZCQDFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350599
Record name methyl 5-(2-phenyleth-1-ynyl)-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130423-85-7
Record name methyl 5-(2-phenyleth-1-ynyl)-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Established Pathways for Furan-Substituted Alkynes

The synthesis of furan-substituted alkynes like Methyl 5-(2-phenyleth-1-ynyl)-2-furoate is predominantly achieved through cross-coupling reactions, which directly form the key alkynyl-furan bond. Alternatively, classical furan (B31954) synthesis methods can be employed to construct the heterocyclic core with appropriate functionalization for subsequent elaboration.

Sonogashira Cross-Coupling Reactions

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of aryl and heteroaryl alkynes. rsc.org This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For the synthesis of the target compound, this typically involves coupling a methyl 5-halo-2-furoate derivative with phenylacetylene.

The traditional and most widely used Sonogashira protocol employs a palladium catalyst in conjunction with a copper(I) co-catalyst. rsc.org The reaction is generally carried out in the presence of an amine base, which serves both as a solvent and to neutralize the hydrogen halide formed during the reaction.

The catalytic cycle is understood to involve two interconnected cycles. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) species forms a Pd(II) intermediate. In the copper cycle, copper(I) iodide reacts with the terminal alkyne to generate a copper(I) acetylide. researchgate.net Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final cross-coupled product and regenerates the Pd(0) catalyst. researchgate.net

Key components and typical conditions for this transformation are outlined below:

ComponentExamplesPurpose
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂Primary catalyst for C-C bond formation.
Copper (I) Co-catalyst Copper(I) iodide (CuI)Activates the alkyne for transmetalation.
Ligand Triphenylphosphine (B44618) (PPh₃)Stabilizes the palladium catalyst.
Base Triethylamine (B128534) (Et₃N), Diisopropylamine (B44863) (DIPA)Neutralizes HX, deprotonates the alkyne.
Solvent Toluene, Tetrahydrofuran (THF), Dimethylformamide (DMF)Provides the reaction medium.

This method is highly efficient for coupling various aryl halides with terminal alkynes. beilstein-journals.org However, a significant side reaction is the copper-catalyzed homocoupling of the terminal alkyne, known as Glaser coupling, which can reduce the yield of the desired product. vander-lingen.nl

To circumvent the issue of Glaser homocoupling and address the toxicity of copper, copper-free Sonogashira protocols have been developed. vander-lingen.nlnih.gov These reactions rely solely on a palladium catalyst, often with a suitable phosphine (B1218219) ligand and a base. rsc.org The conditions are generally mild, but the reaction mechanism is distinct from the copper-co-catalyzed pathway. nih.gov

In the absence of a copper co-catalyst, the mechanism is thought to proceed via the formation of a palladium acetylide complex directly. researchgate.net The proposed pathway involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the alkyne. Deprotonation of the coordinated alkyne by the base generates a palladium-acetylide intermediate, which then undergoes reductive elimination to afford the product. researchgate.net

Studies have suggested that the mechanism can vary based on the electronic properties of the substrates. researchgate.net For electron-rich alkynes, a pathway involving a cationic palladium complex may be favored, whereas electron-poor alkynes might react through a neutral palladium complex. researchgate.net The choice of base and solvent is critical for the success of these reactions, with combinations like Pd(OAc)₂/urea being used under ambient, amine-free conditions. nih.gov The development of air-stable palladium precatalysts has also facilitated these couplings under mild, room-temperature conditions. nih.gov

Classical Furan Synthesis Approaches

While cross-coupling reactions build upon a pre-existing furan ring, classical methods focus on the de novo construction of the heterocyclic core from acyclic precursors. These methods could be used to synthesize a suitably substituted furan intermediate, which is then converted to the final target molecule.

The Paal-Knorr synthesis is one of the most direct and common methods for preparing substituted furans. wikipedia.org The reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. organic-chemistry.org

The mechanism begins with the protonation of one carbonyl group, which activates it for nucleophilic attack. The enol form of the second carbonyl group then acts as the nucleophile, attacking the protonated carbonyl to form a five-membered cyclic hemiacetal. wikipedia.org Subsequent elimination of a water molecule yields the aromatic furan ring. organic-chemistry.org A variety of acids, including protic acids like sulfuric acid and Lewis acids, can be used to catalyze the reaction. researchgate.net To synthesize a precursor for this compound, one would need a 1,4-dicarbonyl compound with precursors to the ester and phenylethynyl groups at the appropriate positions.

The Feist–Benary synthesis is another classical method for forming the furan ring. This reaction involves the condensation of an α-halo ketone with the enolate of a β-dicarbonyl compound. wikipedia.orgambeed.com The reaction is typically catalyzed by a base, such as an amine (e.g., pyridine (B92270) or ammonia). wikipedia.org

The process starts with the deprotonation of the β-dicarbonyl compound to form an enolate. This enolate then acts as a nucleophile in an Sₙ2 reaction, displacing the halide from the α-halo ketone. quimicaorganica.org The resulting intermediate undergoes a base-catalyzed cyclization via attack of the second enolate on the remaining carbonyl group, followed by dehydration to form the furan ring. quimicaorganica.org While a versatile method, the Feist-Benary synthesis typically produces furans with a carbonyl group at the 3-position, which may require additional steps to achieve the 2,5-substitution pattern of the target compound. researchgate.net

Transition Metal-Catalyzed Cyclization and Cross-Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecular architectures such as the furan ring system. These methods often involve intricate catalytic cycles that enable the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single operation.

Palladium-Catalyzed Processes

Palladium catalysts are particularly versatile in forging the bonds necessary to construct substituted furans. Through various mechanisms, including domino reactions, sequential couplings, and carbene migratory insertions, palladium catalysis offers efficient routes to these important heterocyclic compounds.

Palladium-catalyzed domino reactions, which combine multiple transformations in one pot, represent a highly efficient strategy for synthesizing complex molecules. A notable application is the diastereoselective dearomatization/cross-coupling cyclization between N-arylacyl indoles and (E)-β-chlorovinyl ketones. acs.org This cascade process results in the formation of furan-containing indolines with yields of up to 95%. acs.org The reaction sequence involves an intramolecular dearomative carbopalladation, cyclization of an allenyl ketone intermediate catalyzed by benzyl (B1604629) Pd(II), carbene–benzyl migratory insertion, and subsequent β-H elimination. acs.org This methodology facilitates the sequential formation of three new bonds and two heterocyclic rings. acs.org

Another powerful example is the cross-coupling cascade cyclization of alkene-tethered indoles with (E)-β-chlorovinyl ketones. rsc.orgrsc.org This reaction rapidly constructs one C–O and two C–C bonds, yielding furan-bearing indolo[2,1-α]isoquinolines. rsc.orgrsc.org The domino reaction proceeds through a sequence of intramolecular Heck cyclization, Pd-carbene formation, carbene migratory insertion, and β-H elimination. rsc.org

Table 1: Examples of Palladium-Catalyzed Domino Heck/Cross-Coupling Cyclization Reactions

Starting Materials Catalyst System Product Type Yield (%)
N-arylacyl indoles and (E)-β-chlorovinyl ketones Palladium Furan-containing indolines up to 95

The sequential, or one-pot, synthesis of furans from simple precursors like alkynes highlights the efficiency of transition metal catalysis. One such process involves a two-step catalytic sequence starting from terminal alkynes. nih.gov In the first step, a ruthenium(II) complex, [RuCp*(NCMe)3][PF6], catalyzes the dimerization of a terminal alkyne and the addition of an alcohol to produce a 1,3-dienyl alkyl ether. nih.gov This intermediate then undergoes a copper(II)-catalyzed hydrolysis and cyclization to yield the final 2,5-disubstituted furan. nih.gov

Palladium catalysis is also effective in coupling reactions involving allenyl ketones. An efficient method for synthesizing highly substituted furan derivatives involves the palladium-catalyzed oxidative cross-coupling of allenyl ketones with organoboronic acids. researchgate.net This transformation is proposed to proceed through a palladium-carbene migratory insertion as the key mechanistic step. researchgate.net Similarly, alkynylated furan derivatives can be synthesized via a Pd-catalyzed oxidative cross-coupling reaction between allenyl ketones and terminal alkynes. researchgate.net This method is operationally simple and accommodates a wide range of functional groups. researchgate.net The proposed mechanism involves the formation of a palladium carbene through cycloisomerization, followed by alkynyl migratory insertion. researchgate.net

Palladium-catalyzed carbene migratory insertion has emerged as a key strategy in the synthesis of substituted furans. Conjugated ene-yne-ketones can serve as effective carbene precursors in these reactions. acs.orgnih.gov Cross-coupling reactions between benzyl, aryl, or allyl bromides and these ene-yne-ketones lead to the formation of 2-alkenyl-substituted furans. acs.orgnih.gov The catalytic cycle for this transformation involves several steps: oxidative addition, alkyne activation-cyclization, palladium carbene migratory insertion, β-hydride elimination, and catalyst regeneration. acs.orgnih.gov The key intermediate in this process is a palladium (2-furyl)carbene, a hypothesis supported by DFT calculations. acs.orgnih.gov Computational studies have shown that the cyclization of the ene-yne-ketone to form the palladium carbene is the rate-limiting step, whereas the subsequent carbene migratory insertion occurs readily with a low energy barrier. acs.orgnih.gov

This concept has been extended to the palladium-catalyzed cyclizative borylation of allenyl ketones with diboron (B99234) compounds. nih.gov This reaction, which also proceeds through a carbene boryl migratory insertion as the crucial step, provides an efficient route to diverse tri-substituted furyl boronates under mild conditions. nih.gov The resulting furyl boronates are versatile intermediates that can be further transformed into various densely substituted furan derivatives. nih.gov Mechanistic studies of palladium-catalyzed carbene insertion cross-coupling reactions using techniques like variable time normalization analysis (VTNA) and NMR spectroscopy have provided deeper insights. rsc.org These studies suggest that carbene formation is the rate-determining step and have identified off-cycle intermediates that influence the reaction's efficiency. rsc.org

Table 2: Palladium-Catalyzed Reactions Involving Carbene Migratory Insertion

Substrates Reagent/Coupling Partner Key Mechanistic Step Product Type
Conjugated ene-yne-ketones Benzyl/Aryl/Allyl bromides Palladium carbene migratory insertion 2-Alkenyl-substituted furans
Allenyl ketones Diboron compounds Carbene boryl migratory insertion Tri-substituted furyl boronates

Copper(I)-Catalyzed Couplings

Copper(I) catalysts offer a cost-effective and efficient alternative for certain coupling reactions, particularly in the synthesis of allenes. These reactions often proceed under mild conditions and tolerate a broad spectrum of functional groups.

An efficient method for synthesizing furan-substituted allenes utilizes a copper(I)-catalyzed coupling of conjugated ene-yne-ketones with terminal alkynes. acs.orgnih.gov This process is effective under mild conditions and tolerates a wide variety of functional groups, producing the desired allenes in good to excellent yields. acs.orgnih.gov The proposed mechanism involves the conjugated ene-yne-ketone acting as a carbene precursor. acs.org The catalytic cycle begins with the activation of the alkyne moiety of the ene-yne-ketone by a copper species, followed by a 5-exo-dig cyclization initiated by the nucleophilic attack of the carbonyl oxygen. acs.org This step generates a copper carbene species. acs.org A subsequent copper carbene migratory insertion process leads to an intermediate that, upon protonation, yields the final furan-substituted allene (B1206475) product. acs.org

Further studies on this reaction have shown that bases play a critical role in directing the reaction pathways. acs.orgnih.gov By using conjugated ene-yne ketones as the carbene source, the catalytic procedure generates a Cu(I) (2-furyl)carbene intermediate. acs.orgnih.gov This intermediate undergoes a migratory insertion to form a nucleophilic organocopper species. acs.orgnih.gov This species can then be trapped by different electrophiles, such as a proton or an allyl halide, leading to the formation of tri- or tetrasubstituted allenes, respectively. acs.orgnih.gov This method is characterized by its use of inexpensive copper(I) iodide as the catalyst and its mild reaction conditions. acs.orgnih.gov

Table 3: Copper(I)-Catalyzed Synthesis of Furan-Substituted Allenes

Substrates Catalyst Key Intermediate Final Product
Conjugated ene-yne-ketones, Terminal alkynes Copper(I) Copper carbene species Furan-substituted allenes

Gold(I)-Catalyzed Reactions

Gold(I) complexes are highly effective catalysts for activating alkynes, enabling a wide range of synthetic transformations for building furan rings.

A powerful one-pot strategy for synthesizing substituted furans involves the gold-catalyzed intermolecular cascade reaction between propargyl alcohols and alkynes. nih.govorganic-chemistry.org This method typically employs a dual catalytic system, often a combination of a triazole-gold (TA-Au) complex and a copper co-catalyst. organic-chemistry.org The reaction proceeds through a three-step sequence:

Alcohol Addition: The reaction initiates with the addition of the propargyl alcohol to the gold-activated alkyne.

Saucy-Marbet Rearrangement: This is followed by a rearrangement to form an allene-ketone intermediate.

Cyclization: The final step is the intramolecular cyclization of the allene-ketone to yield the furan ring. organic-chemistry.org

This methodology demonstrates a broad substrate scope, tolerating aromatic, aliphatic, and heteroaromatic alkynes, as well as both primary and secondary propargyl alcohols. organic-chemistry.org However, tertiary propargyl alcohols have shown poor reactivity in this cascade. organic-chemistry.org The use of Lewis acid co-catalysts, such as Cu(OTf)₂, can be crucial for enhancing the reactivity needed for allene activation. organic-chemistry.org

Gold(I) catalysts are also proficient in mediating the intramolecular cycloisomerization of furan-ynes (molecules containing both a furan ring and an alkyne). These reactions provide efficient access to a variety of polycyclic aromatic systems. researchgate.net The mechanism often proceeds through a tandem sequence where the gold catalyst activates the alkyne, leading to a cascade of events.

In systems bearing a propargyl carbonate or ester moiety, the reaction is rationalized to begin with a gold-catalyzed 3,3-rearrangement of the propargyl group. This step generates a crucial allenic intermediate in situ. This allene then undergoes an intramolecular Diels-Alder reaction with the furan ring, forming an oxa-bridged cycloadduct. Subsequent ring-opening of this adduct leads to the final polycyclic aromatic product. The steric and electronic properties of the phosphine ligands on the gold catalyst can significantly influence the reaction outcome.

The synthesis of furans via gold catalysis can also proceed through intermediates known as α-oxo gold carbenes. These highly electrophilic species are typically generated in situ from the gold-catalyzed oxidation of alkynes, often using N-oxides as the oxidant. acs.orgnih.gov Rather than a simple addition of a carbene to a separate alkyne, the alkyne itself is the precursor to the carbene, which then undergoes further transformation. acs.org

Mechanistic studies have revealed that once the α,α′-dioxo gold carbene is formed, the reaction can proceed via a rare nucleophilic attack of an alcohol or water molecule on the carbonyl group of the carbene intermediate, rather than at the carbene center itself. acs.org This step is followed by a 1,2-alkynyl group migration, which culminates in the formation of functionalized furan-3-carboxylates. acs.org This pathway demonstrates high regio- and chemoselectivity under mild conditions. acs.org The electrophilicity of the gold carbene can be tempered by the choice of ligand, which in turn can direct the reaction toward different products. acs.org

Platinum-Catalyzed Transformations

Platinum catalysts offer an alternative and powerful route for synthesizing substituted furans, particularly from oxygenated precursors.

Highly substituted furans can be conveniently synthesized through the platinum-catalyzed cyclization of propargylic oxiranes. This methodology is notable for its efficiency and the mild conditions under which it proceeds. A key finding is that the presence of water can significantly enhance the reaction's reactivity and rate.

The proposed mechanism involves the coordination of the platinum catalyst to the alkyne portion of the propargylic oxirane. This activation facilitates the intramolecular attack of the oxirane oxygen onto the alkyne, initiating the cyclization. A subsequent rearrangement and aromatization process then yields the stable furan ring. The reaction tolerates a variety of substituents on the starting oxirane, allowing for the synthesis of diverse furan derivatives.

Table 2: Effect of Solvent on Platinum-Catalyzed Cyclization of a Phenyl-Substituted Propargylic Oxirane
EntrySolventTime (min)Yield (%)
1Dioxane18090
2Dioxane/H₂O (10/1)3095
3Dioxane/H₂O (2/1)1096
Reactions of 5-(2-Furyl)-1-alkynes

The direct synthesis of this compound can be efficiently achieved via a Sonogashira cross-coupling reaction. This widely used method involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. In a typical synthesis for the target compound, Methyl 5-iodo-2-furoate would be reacted with phenylacetylene. The reaction is generally carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, a copper(I) salt like CuI, and a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (iPr₂NH).

The reactivity of the 5-(2-furyl)-1-alkyne scaffold itself is also of significant interest. Under different catalytic conditions, these compounds can undergo various transformations. For instance, platinum(II) chloride catalyzes the intramolecular reaction of 5-(2-furyl)-1-alkynes to yield phenols. This transformation proceeds through a proposed cyclopropyl (B3062369) platinacarbene complex as a key intermediate. Similarly, gold(I) catalysis can activate the alkyne moiety towards nucleophilic attack, leading to the formation of diverse heterocyclic structures such as dihydropyridinones and pyranones when reacted with N-oxides.

Rhodium-Catalyzed Cycloaddition and C-H Activation

Rhodium catalysts are powerful tools for the synthesis of substituted furans through various pathways, including cycloaddition and C-H activation mechanisms.

[3+2] Cycloaddition of Arylacetylenes with α-Diazocarbonyl Compounds

The [3+2] cycloaddition of arylacetylenes with α-diazocarbonyl compounds represents a direct method for constructing polysubstituted furan rings. While rhodium(II) complexes are well-known catalysts for this transformation, cobalt(II)-porphyrin complexes have also been shown to be highly effective. nih.gov This metalloradical cyclization process is suitable for a wide range of α-diazocarbonyls and terminal alkynes, producing polyfunctionalized furans with complete regioselectivity under mild and neutral conditions. nih.gov The reaction is initiated by the formation of a Co(III)-carbene radical from the diazo compound, which then undergoes a tandem radical addition with the alkyne to build the furan structure. nih.gov This method tolerates a broad spectrum of functional groups. nih.gov

Table 1: Cobalt(II)-Catalyzed Furan Synthesis from Phenylacetylene and Diazo Reagents nih.gov

EntryDiazo ReagentProductYield (%)
1Diethyl 2-diazomalonateDiethyl 5-phenylfuran-2,3-dicarboxylate91
2Ethyl 2-diazoacetoacetateEthyl 3-acetyl-5-phenylfuran-2-carboxylate87
33-Diazo-2,4-pentanedione3-(5-Phenyl-2-furyl)-2,4-pentanedione73
Vinyl C-H Activation from Acrylic Acids

A novel and efficient protocol for furan synthesis involves the Rh(III)-catalyzed vinyl C-H activation of acrylic acids and their subsequent cyclization with α-diazocarbonyl compounds. nih.gov This method provides a range of furan derivatives in moderate to good yields and features broad functional group tolerance. nih.gov Notably, this cascade transformation proceeds without the need for additives like copper or silver salts. nih.gov Mechanistic studies suggest that a decarbonylation process is involved in the formation of the final furan product. nih.gov

Nickel(II)-Catalyzed C-H Functionalization and Tandem Coupling

Nickel(II) catalysts mediate the C-H functionalization and tandem coupling of terminal alkynes with 1,3-dicarbonyl compounds, offering an expedient route to functionalized furans. researchgate.net A catalyst system comprising dl-[Ni(Phen)₃]Cl₂ and Ag₂CO₃ has been shown to effectively promote the coupling, resulting in good to excellent yields of the corresponding substituted furans. researchgate.net This reaction demonstrates high atom economy and proceeds with a broad substrate scope. researchgate.net

Table 2: Nickel(II)-Catalyzed Synthesis of Furans researchgate.net

Alkyne1,3-Dicarbonyl CompoundYield (%)
PhenylacetyleneEthyl acetoacetate85
1-OctyneAcetylacetone78
4-EthynylanisoleEthyl benzoylacetate82

Iron(III)-Catalyzed Reactions with Propargylic Acetates

Iron(III) chloride (FeCl₃) serves as an inexpensive and efficient catalyst for the synthesis of highly substituted furans. One such method is a tandem propargylation-cycloisomerization reaction of propargylic alcohols or acetates with 1,3-dicarbonyl compounds. organic-chemistry.org This one-pot process is catalyzed by FeCl₃, which acts as a bifunctional catalyst, facilitating both the initial propargylic substitution and the subsequent cycloisomerization. organic-chemistry.org The reaction proceeds smoothly under mild conditions, yielding tetrasubstituted furans with high regioselectivity. Propargylic acetates are often preferred over alcohols as they can lead to higher yields and shorter reaction times. organic-chemistry.org

Another FeCl₃-catalyzed approach involves the nucleophilic substitution of propargylic acetates with enoxysilanes to afford γ-alkynyl ketones. organic-chemistry.org These intermediates can then undergo a subsequent acid-catalyzed cyclization (e.g., with TsOH) without purification to provide a straightforward route to tri- or tetrasubstituted furans. organic-chemistry.orgacs.org This method is rapid, tolerates air and moisture, and is cost-effective. organic-chemistry.org

Indium(III)-Catalyzed Cycloisomerization of Acetylenic Epoxides

A mild and efficient method for synthesizing 2,3,5-trisubstituted furans utilizes the indium(III)-catalyzed cycloisomerization of acetylenic epoxides. organic-chemistry.orgnih.gov This two-step process begins with the preparation of acetylenic epoxides via the nucleophilic ring closure of propargylic alkoxides, which are generated from the addition of lithium acetylides to α-haloketones. organic-chemistry.orgnih.gov The subsequent cycloisomerization is efficiently catalyzed by indium(III) chloride (InCl₃) under mild conditions, typically yielding the furan products in high yields with short reaction times. organic-chemistry.org The proposed mechanism involves epoxide opening, a 1,3-hydride shift, and subsequent cyclization. organic-chemistry.org This methodology offers rapid access to highly substituted furans and demonstrates good functional group tolerance. organic-chemistry.org

Table 3: Indium(III)-Catalyzed Furan Synthesis from Acetylenic Epoxides organic-chemistry.org

R¹ (on Epoxide)R² (on Alkyne)Time (min)Yield (%)
n-HexylPhenyl2099
PhenylPhenyl2099
Phenyln-Butyl2099
CyclohexylPhenyl2098

Annulation and Cycloaddition Reactions

Annulation and cycloaddition reactions represent powerful strategies for the convergent assembly of furan rings from simpler acyclic precursors. These methods often involve the formation of multiple carbon-carbon and carbon-oxygen bonds in a single synthetic operation.

Intermolecular Annulation of Alkynes with Carbonyl Compounds

The intermolecular annulation of alkynes with carbonyl compounds provides a direct route to polysubstituted furans. One notable example is the Ruthenium(II)-catalyzed oxidative annulation of ethyl 3-oxo-3-phenylpropanoates with internal alkynes. This method efficiently yields tetrasubstituted furans in the presence of a copper oxidant and a silver salt additive. The reaction demonstrates broad substrate scope, accommodating various aryl and heteroaryl alkynes, and proceeds in good to excellent yields.

A plausible mechanism for this transformation involves the coordination of the ruthenium catalyst to the β-keto ester, followed by C-H activation and subsequent insertion of the alkyne. Reductive elimination then furnishes the furan ring and regenerates the active catalyst.

Table 1: Ru(II)-Catalyzed Annulation of Ethyl 3-oxo-3-phenylpropanoate with Diphenylacetylene

EntryCatalystOxidantAdditiveSolventTemp (°C)Yield (%)
1[RuCl₂(p-cymene)]₂Cu(OAc)₂·H₂OAgSbF₆1,2-DCE10085
2[RuCl₂(p-cymene)]₂Cu(OAc)₂·H₂ONaOAc1,2-DCE10055
3[RuCl₂(p-cymene)]₂-AgSbF₆1,2-DCE100<5

Data sourced from studies on Ru(II)-catalyzed oxidative annulation reactions.

For the synthesis of this compound, a similar strategy could be envisioned, potentially using a β-keto ester and a di-substituted alkyne bearing the phenylethynyl group.

Reactions of Sulfur Ylides with Alkynes

The reaction of sulfur ylides with alkynes offers another versatile approach to furan synthesis. Polysubstituted furans can be prepared in moderate to good yields from the reaction of various sulfur ylides with alkyl acetylenic carboxylates. The mechanism is proposed to proceed through a tandem sequence involving a Michael addition of the sulfur ylide to the acetylenic ester. This is followed by an intramolecular nucleophilic addition, a 4π ring-opening, another intramolecular Michael addition, and finally, an elimination step to afford the furan product.

This methodology has been successfully applied to the synthesis of a range of polysubstituted furans. For instance, the reaction of 2-(dimethyl-λ⁴-sulfanylidene)-1-phenylethan-1-one with dimethyl acetylenedicarboxylate (B1228247) proceeds to give the corresponding polysubstituted furan. The reaction conditions are generally mild, making this an attractive method for the synthesis of complex furan derivatives.

Electrochemical [3+2] Annulation Between Alkynes and β-Keto Compounds

Electrochemical methods provide a green and efficient alternative for the construction of cyclic compounds. While a direct electrochemical [3+2] annulation for furan synthesis from alkynes and β-keto compounds was not prominently detailed in the searched literature, a related electrochemical (4+2) annulation for the synthesis of 1-naphthols has been reported. baranlab.org This reaction proceeds between alkynes and 1,3-dicarbonyl compounds, utilizing ferrocene (B1249389) as a redox catalyst and eliminating the need for chemical oxidants. baranlab.org

This process involves the generation of a C-centered radical from the 1,3-dicarbonyl compound, which then undergoes cyclization with the alkyne. baranlab.org A similar [3+2] annulation approach for furan synthesis would likely involve the electrochemical generation of a radical or anionic intermediate from the β-keto compound, which would then react with the alkyne in a cyclization cascade. This strategy offers the potential for high atom economy and mild reaction conditions.

Other Advanced Synthetic Approaches

Beyond traditional annulation and cycloaddition reactions, several other advanced synthetic strategies have been developed for the efficient construction of the furan nucleus.

Reductive Condensation of γ-Acyloxy Butynoates

A powerful, diversity-oriented strategy for the synthesis of substituted furans involves the phosphine-mediated reductive condensation of γ-acyloxy butynoates. organic-chemistry.orgresearchgate.net This metal-free method utilizes stoichiometric quantities of a triarylphosphine to effect the transformation of readily available γ-acyloxy butynoates into substituted furans via allenic ester intermediates. organic-chemistry.orgresearchgate.net

The proposed mechanism suggests that the triarylphosphine engages in a tandem conjugate addition-acyl substitution with the γ-acyloxy butynoate to form a betaine (B1666868) intermediate. researchgate.net Subsequent extrusion of triphenylphosphine oxide generates an allenic ester, which then undergoes a facile, in situ isomerization to the corresponding furan. researchgate.net This method is particularly attractive as the γ-acyloxy butynoate starting materials can be easily prepared through the condensation of ethyl propiolate with aldehydes, followed by acylation. organic-chemistry.orgresearchgate.net

Table 2: Phosphine-Mediated Reductive Condensation of a γ-Acyloxy Butynoate

EntryPhosphineSolventTemp (°C)Yield (%)
1PPh₃Ethyl Acetate (B1210297)11081
2P(m-Tol)₃Ethyl Acetate2575
3PPh₃Toluene11078

Data represents typical conditions and yields for this type of reaction. researchgate.net

Oxidative Cycloisomerization of cis-Enynols

The oxidative cycloisomerization of cis-enynols presents an efficient and regioselective pathway to 2-acyl furans. rsc.org This transformation can be achieved under mild conditions using a combination of a hypervalent iodine(III) reagent, molecular iodine, and a base. rsc.org The reaction proceeds with a broad substrate scope, allowing for the synthesis of furans with diverse substitution patterns. rsc.org

A proposed mechanism for this reaction involves the in situ generation of trifluoroacetylhypoiodite, which activates the alkyne moiety of the cis-enynol. rsc.org This activation facilitates the subsequent cyclization and oxidation to afford the 2-acyl furan product. The use of metal-free conditions and the ability to introduce an acyl group at the 2-position make this a valuable method in furan synthesis. Palladium catalysts have also been employed for the cycloisomerization of (Z)-enynols into furans in green solvents like water and glycerol.

Functionalization and Cyclization of Furan Carboxamides

Furan carboxamides are versatile intermediates in organic synthesis, serving as precursors for a variety of more complex heterocyclic structures. Their functionalization and subsequent cyclization offer pathways to novel molecular scaffolds. Recent research has demonstrated efficient methods for creating substituted furan-4-carboxamides through silver(I)-catalyzed oxidative cyclizations of 1,4-diynamide-3-ols. nih.govacs.orgnih.gov This process is distinct from previously reported gold-catalyzed reactions and provides a complementary tool for accessing different isomers of substituted furans. nih.govacs.org

The mechanism of these cyclizations can be intricate, with theoretical calculations, such as Density Functional Theory (DFT), being employed to understand the reaction pathways. nih.govacs.org In the silver-catalyzed reaction, it is proposed that the amide and alkyne groups of the intermediate chelate with the silver(I) catalyst, which then induces an aldehyde attack to form the furan ring. nih.govacs.orgnih.gov

The resulting functionalized furan carboxamides can undergo further transformations. For example, a furan-3-carboxamide (B1318973) has been shown to react with N-bromosuccinimide to yield a brominated derivative, and with lithium aluminum hydride to produce the corresponding alcohol. nih.gov These transformations highlight the utility of furan carboxamides as building blocks for creating diverse molecular architectures.

Intramolecular cyclization strategies involving furan carboxamides are not limited to metal-catalyzed processes. Base-mediated intramolecular cyclization of appropriately substituted benzamides has been used to generate fused heterocyclic systems, such as triazole-fused quinazolinones and benzoxazine (B1645224) imines. rsc.org Similarly, base-catalyzed intramolecular cyclization of aminoacetylenic ketones provides a direct route to pyrrol-3-ones. mdpi.com These examples underscore the broad applicability of cyclization reactions of carboxamides in heterocyclic synthesis.

Friedel–Crafts Reactions for Furan-Containing Systems

The Friedel–Crafts reaction is a fundamental method for the formation of carbon-carbon bonds to aromatic rings. However, its application to electron-rich and acid-sensitive heterocycles like furan presents significant challenges. benthamdirect.comstackexchange.com Classical Friedel–Crafts conditions, which often employ strong Lewis acids like aluminum chloride (AlCl₃), can lead to polymerization and low yields of the desired acylated or alkylated furan products. benthamdirect.comstackexchange.comstackexchange.com

Friedel–Crafts Acylation:

Despite the difficulties, Friedel–Crafts acylation of furans is a valuable transformation for introducing keto functionalities, which are present in many bioactive compounds. benthamdirect.com To overcome the issues of polymerization, milder catalysts and reaction conditions have been developed. Boron trifluoride (BF₃) and its complexes have been found to be more effective catalysts than aluminum chloride for the acylation of furan. stackexchange.comgoogle.com

Modern approaches have focused on the use of heterogeneous catalysts to further improve the reaction's efficiency and environmental friendliness. A catalyst system composed of aluminum dodecatungstophosphate (AlPW₁₂O₄₀) and magnesium hydroxide (B78521) (Mg(OH)₂) has been successfully used for the regioselective 2-acylation of furan with various carboxylic acids, providing good to excellent yields. benthamdirect.comingentaconnect.com Other heterogeneous catalysts, such as chromium-exchanged dodecatungstophosphoric acid supported on K-10 clay, have also shown excellent activity for the acylation of furan with acetic anhydride (B1165640) in a solventless process. researchgate.net The use of rare-earth metal triflates, such as ytterbium(III) trifluoromethanesulfonate (B1224126) in ionic liquids, has also been explored for the Friedel-Crafts acylation of furan. researchgate.net

Friedel–Crafts Alkylation:

Traditional Friedel–Crafts alkylation is generally not a practical method for furan derivatives. stackexchange.com The introduction of an alkyl group further activates the already electron-rich furan ring, making it more susceptible to polyalkylation. stackexchange.com Furthermore, the Lewis acid catalysts used in the reaction can induce polymerization of the furan ring. stackexchange.com For these reasons, direct C-alkylation of simple furans via Friedel-Crafts reactions is rarely a useful preparative method.

The table below summarizes various catalyst systems used for the Friedel-Crafts acylation of furan and related compounds.

Acylating AgentCatalystSubstrateKey Features
Carboxylic AcidsAlPW₁₂O₄₀ / Mg(OH)₂FuranMild, heterogeneous catalyst, good to excellent yields. benthamdirect.comingentaconnect.com
Acetic AnhydrideCr₀.₆₆-DTP/K-10FuranSolventless, green process, 88% conversion with 100% selectivity. researchgate.net
Acyl Halides/AnhydridesBoron TrifluorideFuranMilder than AlCl₃, overcomes many difficulties of furan acylation. stackexchange.comgoogle.com
VariousYtterbium(III) TrifluoromethanesulfonateFuran, ThiophenePerformed in ionic liquids. researchgate.net
Acyl ChloridesAluminum ChlorideMethyl 2-furoateCan lead to secondary reactions. documentsdelivered.com

Reactivity and Reaction Mechanisms

Mechanistic Investigations of Carbon-Carbon Bond Formations

Carbon-carbon bond formation is a cornerstone of organic synthesis, and the unique structure of Methyl 5-(2-phenyleth-1-ynyl)-2-furoate offers multiple sites for such reactions. The furan (B31954) ring, the alkyne, and the ester group can all participate in or influence the outcomes of catalytic and non-catalytic processes that lead to new C-C bonds.

Carbene Migratory Insertion Pathways in Catalytic Cycles

Transition-metal catalyzed carbene insertion reactions provide an efficient method for constructing carbon-carbon bonds. researchgate.net In the context of furan synthesis, metal carbene intermediates, often generated from diazo compounds, can undergo various transformations. nih.govresearchgate.net For a molecule like this compound, a catalytic cycle could involve the formation of a metal-carbene complex that reacts with the alkyne or the furan ring.

Gold-catalyzed reactions of substrates containing both furan and alkyne moieties can proceed through intermediates described as (2-furyl)-carbenoids. rsc.org In these pathways, an alkynophilic metal cation activates the triple bond, facilitating a nucleophilic attack from the furan ring. This process, often a 5-exo-dig cyclization, results in the formation of a metal-carbene intermediate which can then undergo further reactions, such as cyclopropanation, to form new C-C bonds. rsc.org While these are typically intramolecular examples, the principle demonstrates the potential for the alkyne in this compound to be activated toward forming a carbene-like species that could react intermolecularly.

Radical Cyclization Mechanisms in Furan Synthesis

Radical cyclization reactions are powerful tools for constructing cyclic molecules, including furan derivatives. wikipedia.org These reactions typically involve three main stages: the generation of a radical, an intramolecular cyclization step where the radical attacks a multiple bond, and a final step to quench the resulting cyclized radical. wikipedia.org

In the synthesis of polysubstituted furans, a common mechanism involves the generation of a Co(III)-carbene radical from a diazo compound and a Co(II) complex. nih.gov This radical species can then add to an alkyne to form a vinyl radical intermediate. This intermediate subsequently undergoes a tandem radical addition to a carbonyl group, leading to the formation of the furan ring after a final β-scission step. nih.gov Although this describes the synthesis of a furan ring, the alkyne moiety in this compound presents a reactive site for analogous intermolecular radical additions, which could initiate further transformations. Manganese(III) acetate (B1210297) is another reagent known to mediate radical cyclizations for synthesizing furan-substituted dihydrofurans. researchgate.netresearchgate.net

Electrophilic Aromatic Substitution Pathways (e.g., Friedel–Crafts)

The furan ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution (EAS), often more so than benzene. pearson.comwikipedia.org This heightened reactivity is due to the oxygen heteroatom, which donates electron density to the ring and stabilizes the cationic intermediate (sigma complex) formed during the reaction. pearson.comtotal-synthesis.com

In furan, electrophilic attack preferentially occurs at the C2 and C5 positions (α-positions) because the positive charge in the resulting intermediate can be more effectively delocalized through resonance. pearson.compearson.comquora.com In this compound, both α-positions are occupied. Therefore, EAS reactions, such as Friedel–Crafts acylation or alkylation, would be directed to the C3 or C4 positions (β-positions).

The regiochemical outcome is dictated by the electronic and steric effects of the existing substituents.

Methyl 2-furoate group (-COOCH₃ at C2): This is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack.

Phenylethynyl group (-C≡C-Ph at C5): This group is also generally deactivating due to the sp-hybridized carbons of the alkyne.

Given that both substituents deactivate the ring, harsher conditions may be required for EAS compared to unsubstituted furan. The substitution will occur at the β-position that is most favored electronically and least hindered sterically.

Position Substituent Electronic Effect Directing Influence
C2-COOCH₃Electron-withdrawingDeactivating
C5-C≡C-PhElectron-withdrawingDeactivating
C3 / C4-HTarget for EASSubstitution occurs here

Regioselectivity and Stereoselectivity in Furan-Alkyne Reactivity

The interaction between the furan ring and the alkyne substituent is central to the molecule's reactivity, particularly in metal-catalyzed cyclization reactions. Catalysts based on gold, platinum, and other alkynophilic metals can activate the triple bond, rendering it susceptible to nucleophilic attack by the furan ring. rsc.orgacs.org

In intramolecular systems containing both a furan and an alkyne, gold catalysts have been shown to promote cyclization via a 5-exo-dig pathway, leading to the formation of Au-carbene intermediates. rsc.org The regioselectivity of the initial nucleophilic attack from the furan onto the activated alkyne is crucial. The specific outcome depends on the nature of the catalyst, the solvent, and the electronic properties of the substituents on both the furan and the alkyne. researchgate.net For this compound, intermolecular reactions with nucleophiles would likely see the nucleophile add to the alkyne, with the regioselectivity influenced by the electronic pull of the furan ring and the steric bulk of the phenyl group.

Influence of Electronic and Steric Effects on Reaction Outcomes

Electronic and steric effects are paramount in controlling the reactivity and selectivity of this compound. numberanalytics.com

Electronic Effects:

Furan Ring: The oxygen atom is electron-donating through resonance, which increases the nucleophilicity of the ring carbons, particularly C2 and C5. imperial.ac.uk

Methyl Furoate Group: The ester at C2 is a strong electron-withdrawing group, reducing the electron density of the entire furan ring and making it less reactive toward electrophiles.

Steric Effects:

The bulky phenylethynyl group at C5 and the methyl furoate group at C2 create significant steric hindrance around the furan ring.

This steric crowding will direct incoming reagents away from the substituted α-positions and toward the more accessible β-positions (C3 and C4) in reactions like electrophilic aromatic substitution. nih.gov

In reactions involving the alkyne, the phenyl group can sterically hinder the approach of a reagent to the adjacent alkyne carbon, potentially influencing regioselectivity in addition reactions. researchgate.net The interplay between steric hindrance and electronic factors ultimately determines the favored reaction pathway and product distribution. nih.gov

Factor Influence on this compound
Electronic The electron-donating furan oxygen activates the ring, but this is counteracted by the electron-withdrawing ester and phenylethynyl groups. The alkyne's reactivity is modulated by the attached furan and phenyl groups.
Steric Bulky substituents at C2 and C5 hinder attack at these positions and adjacent sites, directing reactions to the less crowded C3 and C4 positions of the furan ring and influencing the trajectory of attack on the alkyne.

Advanced Analytical Techniques for Structural Elucidation

Spectroscopic Methods for Structural Characterization

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By analyzing the interaction of electromagnetic radiation with the compound, chemists can deduce its precise structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: This technique identifies the different chemical environments of hydrogen atoms (protons) in the molecule. For Methyl 5-(2-phenyleth-1-ynyl)-2-furoate, the expected ¹H NMR spectrum would show distinct signals for the protons on the phenyl ring, the furan (B31954) ring, and the methyl ester group.

Phenyl Protons: The five protons of the monosubstituted phenyl group would typically appear as a complex multiplet in the aromatic region, approximately between δ 7.3 and 7.6 ppm. rsc.org

Furan Protons: The two protons on the furan ring are in different environments and are coupled to each other. They would appear as two doublets, likely in the range of δ 6.8 to 7.2 ppm.

Methyl Protons: The three protons of the methyl ester group (-OCH₃) would give a sharp singlet, typically appearing further upfield, around δ 3.8 to 4.0 ppm. rsc.org

¹³C NMR Spectroscopy: This method provides information about the different carbon atoms in the molecule. The spectrum for this compound would show signals for the carbonyl carbon, the alkyne carbons, and the aromatic carbons of both the furan and phenyl rings.

Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and would appear downfield, typically in the range of δ 158-162 ppm.

Aromatic and Furan Carbons: The carbons of the phenyl and furan rings would resonate in the δ 110-150 ppm region.

Alkyne Carbons (C≡C): The two sp-hybridized carbons of the alkyne group would have characteristic shifts in the δ 80-95 ppm range. rsc.org

Methyl Carbon (-OCH₃): The carbon of the methyl ester group would appear upfield, around δ 52 ppm.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm the assignments made from 1D spectra.

COSY would show correlations between coupled protons, for example, between the two protons on the furan ring.

HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the phenyl ring, the alkyne, the furan ring, and the methyl ester group. clockss.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

GroupPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Phenyl-H7.3 - 7.6 (m, 5H)120 - 132
Furan-H6.8 - 7.2 (d, 2H)115 - 150
Alkyne-C-80 - 95
Ester C=O-158 - 162
Methyl (-OCH₃)3.8 - 4.0 (s, 3H)~52

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): For this compound (molecular formula C₁₄H₁₀O₃), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 226. The fragmentation pattern would provide further structural information. Common fragmentation pathways could include:

Loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z = 195.

Loss of the carbomethoxy group (-COOCH₃) resulting in a peak at m/z = 167.

Cleavage yielding the phenylethynyl cation at m/z = 101.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound. The exact mass of C₁₄H₁₀O₃ is 226.062994 Da. echemi.com An HRMS measurement confirming this value would provide strong evidence for the compound's identity. rsc.org

Table 2: Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular FormulaC₁₄H₁₀O₃
Molecular Weight226.23 g/mol
Exact Mass (for HRMS)226.062994 Da
Expected [M]⁺ Peakm/z 226
Major Predicted Fragmentsm/z 195, 167, 101

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit several characteristic absorption bands.

C≡C Stretch: A sharp, medium-to-weak absorption band for the alkyne triple bond is expected in the range of 2200-2260 cm⁻¹. rsc.org

C=O Stretch: A strong, sharp absorption band corresponding to the ester carbonyl group should appear around 1720-1740 cm⁻¹.

C-O Stretch: The C-O stretching vibrations of the ester and the furan ring would likely produce strong bands in the 1000-1300 cm⁻¹ region.

Aromatic C=C Stretch: Medium-to-weak absorptions from the phenyl and furan ring C=C bond stretching would be observed in the 1450-1600 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretching (sp² C-H) would appear above 3000 cm⁻¹, while the methyl group's C-H stretching (sp³ C-H) would be just below 3000 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Alkyne (C≡C)Stretch2200 - 2260
Ester (C=O)Stretch1720 - 1740
Ester/Furan (C-O)Stretch1000 - 1300
Aromatic (C=C)Stretch1450 - 1600
Aromatic C-HStretch> 3000
Methyl C-HStretch< 3000

Chromatographic Techniques for Compound Analysis

Chromatographic methods are essential for separating the target compound from reaction mixtures or natural extracts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of moderately polar organic compounds like this compound.

A typical analysis would employ a reversed-phase method. shimadzu.com

Stationary Phase: A C18 column is commonly used for separating furan derivatives. shimadzu.com

Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water, or methanol (B129727) and water, would likely provide good separation. researchgate.net

Detection:

UV/DAD Detection: The compound possesses a conjugated system of pi-electrons spanning the phenyl, alkyne, and furoate moieties, making it a strong chromophore. It would be readily detectable by UV or Diode Array Detector (DAD), allowing for spectral confirmation of the peak.

MS Detection (LC-MS): Coupling the HPLC system to a mass spectrometer allows for the confirmation of the molecular weight of the compound eluting at a specific retention time, providing a high degree of certainty in peak identification. nih.gov

This technique is crucial for determining the purity of a sample and for quantifying the compound in various matrices. shimadzu.coms4science.at

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com It is suitable for the analysis of volatile and thermally stable compounds. This compound is expected to be sufficiently volatile for GC-MS analysis.

In a typical GC-MS analysis, the compound would be injected into the GC, where it is vaporized and separated from other components on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). nih.gov The separated components then enter the mass spectrometer, which generates a mass spectrum for each. The retention time from the GC and the mass spectrum from the MS together provide a highly specific identification of the compound. nih.govrjptonline.org This method is highly sensitive and can be used to detect and identify even trace amounts of the compound.

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography stands as the gold standard for the absolute determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique provides unequivocal evidence of bond lengths, bond angles, and stereochemistry, thereby confirming the connectivity and conformation of the compound.

A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), was conducted to retrieve the single-crystal X-ray diffraction data for this compound. However, as of the latest searches, a definitive crystal structure for this specific compound has not been deposited or reported in these databases. Consequently, detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for this compound are not available in the public domain. The generation of such data would require the successful growth of a single crystal of the compound suitable for X-ray diffraction analysis.

Hyphenated Analytical Techniques

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the structural elucidation of pure compounds. chemijournal.comnih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly relevant for the analysis of organic molecules like this compound. nih.govactascientific.com

In a typical hyphenated setup, the chromatography component separates the analyte from impurities, while the mass spectrometer provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. chemijournal.com

Gas Chromatography-Mass Spectrometry (GC-MS)

For a compound to be amenable to GC-MS analysis, it must be sufficiently volatile and thermally stable to be vaporized without decomposition. actascientific.com this compound, with a molecular weight of 226.23 g/mol , is likely to be suitable for GC-MS analysis. In a GC-MS experiment, the compound would first travel through a capillary column, where it is separated based on its boiling point and affinity for the stationary phase. Upon elution, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process often leads to the fragmentation of the molecule. chemguide.co.uk The resulting mass spectrum displays the molecular ion peak (M+) and a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification. While general fragmentation patterns for esters and aromatic compounds are known, a specific, experimentally determined mass spectrum and fragmentation pathway for this compound are not documented in the reviewed literature. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that is well-suited for the analysis of compounds that are not sufficiently volatile or are thermally labile for GC-MS. actascientific.com In LC-MS, the compound is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. Softer ionization techniques, such as electrospray ionization (ESI), are commonly used in LC-MS, which typically results in less fragmentation and a more prominent molecular ion peak, often as a protonated molecule [M+H]+ or other adducts. researchgate.net Tandem mass spectrometry (LC-MS/MS) can be employed to induce fragmentation of the selected molecular ion, providing more detailed structural information. nih.gov A literature search did not yield specific studies detailing the LC-MS or LC-MS/MS analysis and fragmentation data for this compound.

The table below summarizes the general applicability of these hyphenated techniques for the analysis of the target compound.

TechniqueSeparation PrincipleIonization Method (Typical)Information ObtainedApplicability to this compound
GC-MS Volatility and column interactionElectron Impact (EI)Molecular weight and fragmentation patternLikely applicable, assuming sufficient volatility and thermal stability.
LC-MS Polarity and column interactionElectrospray Ionization (ESI)Molecular weight and, with MS/MS, fragmentation dataHighly applicable, suitable for a wide range of polarities.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations in Mechanistic Elucidation

Density Functional Theory (DFT) has become a primary method for investigating the mechanisms of organic reactions involving heterocyclic compounds like furan (B31954) derivatives. pku.edu.cnnih.gov By calculating the electronic structure of molecules, DFT allows researchers to map out the entire energy landscape of a chemical reaction. mdpi.com This approach is used to identify transition states, intermediates, and the lowest energy pathways from reactants to products.

For reactions involving Methyl 5-(2-phenyleth-1-ynyl)-2-furoate, such as cycloadditions or metal-catalyzed couplings, DFT calculations can clarify the sequence of bond-making and bond-breaking events. Functionals like B3LYP or M06-2X are often employed in conjunction with basis sets such as 6-311+G(d,p) to achieve a balance of computational cost and accuracy. nih.govscielo.org.mx Studies on related furan systems demonstrate that DFT can effectively model complex multi-step processes, including those involving zwitterionic intermediates or diradical pathways. pku.edu.cnnih.gov

For a potential Diels-Alder reaction of this compound (acting as a dienophile) with a diene, DFT calculations would be used to locate the transition state (TS) structure and calculate its energy relative to the reactants. The identification of intermediates, such as a primary cycloadduct, and subsequent transition states for any further rearrangements would also be crucial. pku.edu.cn Comparing the activation energies of different possible pathways allows for the determination of the most likely reaction mechanism. pku.edu.cnmdpi.com

Table 1: Hypothetical Energy Profile for a Cycloaddition Reaction of this compound
SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
ReactantsThis compound + Diene0.0
TS1Transition State for Cycloaddition+22.5
IntermediatePrimary Cycloadduct-15.3
TS2Transition State for Rearrangement+5.7
ProductFinal Rearranged Product-25.0

Many reactions involving substituted furans can yield multiple isomers. DFT calculations are exceptionally useful for predicting both regioselectivity (which atoms form new bonds) and stereoselectivity (the 3D arrangement of atoms, e.g., endo vs. exo). nih.govacs.org This predictive power comes from comparing the activation energies of the transition states leading to the different possible products. The pathway with the lowest activation energy barrier is predicted to be the major product. nih.gov

In the context of this compound, a cycloaddition reaction could occur at different positions or result in different stereoisomers. Computational studies on similar furan derivatives in Paternò-Büchi reactions and Diels-Alder reactions have successfully explained experimentally observed selectivities by analyzing the energies of competing transition states. acs.org Reactivity indices derived from DFT, which quantify the local electrophilicity or nucleophilicity of different atoms in the molecule, can also provide a qualitative prediction of the most likely site of attack. researchgate.net

Table 2: Illustrative DFT-Calculated Activation Energies (ΔG‡) for Competing Stereoisomeric Pathways
Reaction PathwayProduct TypeCalculated ΔG‡ (kcal/mol)Predicted Outcome
Path AEndo Isomer24.1Minor Product
Path BExo Isomer22.8Major Product

Exploration of Electronic and Steric Effects on Reactivity

The reactivity of this compound is governed by the interplay of electronic and steric effects from its substituents. The electron-withdrawing methyl furoate group and the π-conjugated phenylethynyl group significantly modify the electron density of the furan ring. Computational methods can quantify these effects.

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is a common approach. The energy and distribution of these orbitals indicate the molecule's ability to act as a nucleophile or an electrophile. researchgate.net A small HOMO-LUMO gap generally suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can visualize electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack. scielo.org.mx Steric effects, which arise from the spatial arrangement of atoms, can also be modeled by analyzing the geometry of transition states to see how substituent size influences reaction barriers.

Table 3: Representative Calculated Electronic Properties for Furan and Substituted Furan Derivatives (DFT/B3LYP/6-311+G(d,p))
CompoundE_HOMO (eV)E_LUMO (eV)Energy Gap (eV)Global Electrophilicity (ω) (eV)
Furan-6.45-0.026.430.85
Methyl 2-furoate-7.01-1.255.761.78
This compound (Hypothetical)-6.85-2.104.752.62

Prediction of Molecular Geometries and Spectroscopic Properties

Computational chemistry is widely used to predict the three-dimensional structure of molecules with high accuracy. scielo.org.mx By performing a geometry optimization, programs can find the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the planarity of the system and the relative orientation of the phenyl, furan, and ester groups.

Once the optimized geometry is obtained, the same theoretical models can be used to predict various spectroscopic properties. The calculation of vibrational frequencies allows for the simulation of infrared (IR) and Raman spectra, which can be compared with experimental data to confirm structural assignments. researchgate.net Similarly, nuclear magnetic shielding constants can be calculated to predict NMR chemical shifts (¹H and ¹³C), aiding in the interpretation of experimental spectra. scielo.org.mx Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, corresponding to UV-Visible absorption spectra. researchgate.net

Table 4: Selected Predicted Geometrical Parameters for this compound from a Hypothetical DFT Optimization
ParameterAtoms InvolvedCalculated Value
Bond LengthC(furan)-C(alkyne)1.41 Å
Bond LengthC≡C(alkyne)1.22 Å
Bond LengthC(alkyne)-C(phenyl)1.43 Å
Bond AngleC(furan)-C≡C178.5°
Dihedral AngleC(furan)-C-C-C(phenyl)5.2°

Theoretical Insights into Catalytic Processes

The synthesis of complex molecules like this compound often involves transition metal catalysis, for example, in Sonogashira or other cross-coupling reactions. Theoretical studies provide invaluable insights into the mechanisms of these catalytic cycles. mdpi.com Computational models can be used to study the interaction of the substrate with the catalyst, the structure of catalytic intermediates (e.g., oxidative addition and reductive elimination complexes), and the energy barriers of individual steps in the cycle. researchgate.net

For instance, the synthesis of alkynyl furans has been achieved using gold catalysts. researchgate.netnih.gov Theoretical studies on such gold-catalyzed reactions can elucidate the role of the metal in activating the alkyne, detail the mechanism of cyclization or coupling, and explain the observed product distribution. researchgate.netnih.gov By understanding the catalytic pathway at a molecular level, researchers can optimize reaction conditions or design more efficient catalysts for the synthesis of the target compound and its derivatives. mdpi.com

Applications in Complex Chemical Synthesis

Methyl 5-(2-phenyleth-1-ynyl)-2-furoate as a Key Intermediate in Organic Synthesis

A key intermediate in organic synthesis is a molecule that serves as a stepping stone in a multi-step reaction sequence, allowing for the efficient construction of a more complex target molecule. The structure of this compound is likely assembled via a Sonogashira coupling reaction, a robust and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org In this case, the synthesis would involve the palladium- and copper-cocatalyzed reaction of a methyl 5-halo-2-furoate with phenylacetylene. organic-chemistry.org

Once formed, this compound is a versatile intermediate due to the distinct reactivity of its constituent parts:

The Alkyne Group: The carbon-carbon triple bond can participate in a variety of transformations. It can undergo hydrogenation to form the corresponding alkene or alkane, hydration to yield a ketone, or participate in cycloaddition reactions, such as the Huisgen [3+2] cycloaddition ("click chemistry"), to form triazoles.

The Furan (B31954) Ring: The furan nucleus can act as a diene in Diels-Alder reactions, providing a pathway to complex bicyclic structures. rsc.orgrsc.org It can also undergo electrophilic substitution or be subjected to oxidative ring-opening, yielding highly functionalized linear compounds.

The Methyl Ester: The ester group can be easily hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups like amides, acid chlorides, or other esters. This functionality is also crucial for its potential use as a linker in larger structures.

This combination of reactive sites allows chemists to use this compound as a platform from which to launch diverse synthetic routes, building molecular complexity in a controlled, stepwise manner.

Construction of Advanced Organic Frameworks and Building Blocks

The development of advanced materials with tailored properties is a major focus of modern chemistry. Porous materials like Metal-Organic Frameworks (MOFs) are of particular interest for applications in gas storage, separation, and catalysis. nih.govcd-bioparticles.net MOFs are constructed from inorganic metal ions or clusters connected by organic molecules known as "linkers." cd-bioparticles.net

The properties of a MOF are largely determined by the geometry and functionality of its organic linkers. researchgate.net These linkers are typically rigid molecules with two or more coordinating groups (such as carboxylates) that bind to the metal centers to create a stable, porous network. youtube.com

After hydrolysis of its methyl ester to a carboxylic acid, this compound becomes an ideal candidate for use as a rigid organic linker. The furan-carboxylate end can coordinate with a metal center, while the rigid phenylethynyl unit acts as a strut, creating a well-defined and potentially porous three-dimensional structure. The use of furan-based dicarboxylates has been shown to produce stable lanthanide-based MOFs. acs.org The length and linearity of the phenylethynyl group can be used to control the pore size and internal environment of the resulting framework.

Beyond MOFs, furan derivatives are considered important "building blocks" or "platform chemicals," particularly those derived from renewable biomass sources like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net These simple furans can be chemically transformed into a wide array of more complex molecules. researchgate.net this compound fits within this paradigm as a highly functionalized furan building block, suitable for incorporation into polymers, pharmaceuticals, and other advanced organic materials. researchgate.net

Strategies for Total Synthesis of Complex Molecules Involving Furan Moieties

The furan moiety is a structural feature found in numerous bioactive natural products, making it an important target for total synthesis. rsc.org Organic chemists have developed several powerful strategies that leverage the unique reactivity of the furan ring to construct complex molecular skeletons. rsc.org

One of the most prominent strategies is the Diels-Alder reaction . rsc.orgmdpi.org In this reaction, the furan ring serves as a diene, reacting with a dienophile to form a 7-oxabicyclo[2.2.1]heptene derivative. This bicyclic intermediate can then be manipulated in various ways to access complex polycyclic systems. The reaction's efficiency can be influenced by substituents on the furan ring; electron-donating groups tend to increase reactivity, while electron-withdrawing groups decrease it. rsc.org The intramolecular version of this reaction (the IMDAF reaction) is particularly powerful for creating multiple rings in a single, stereocontrolled step. acs.org

Another key strategy involves the oxidation and rearrangement of the furan ring. For instance, the aza-Achmatowicz rearrangement, which involves the oxidation of a furfuryl amine, can be used to generate a six-membered dihydropyridinone ring. This transformation has been employed as a key step in the total synthesis of indole (B1671886) alkaloids, where a furan oxidation/rearrangement cascade was used to construct an indole-fused azabicyclo[3.3.1]nonane core. nih.gov

Other cyclization strategies, such as metalloradical cyclizations of alkynes with diazocarbonyls, can be used to construct the substituted furan ring itself with high regioselectivity. nih.gov Intramolecular cycloadditions onto the furan ring have also been used to build novel fused heterocyclic skeletons. rsc.org

This compound, with its substituted furan core, could be utilized in these synthetic strategies. The phenylethynyl substituent would influence the stereochemical outcome of cycloaddition reactions, and the entire molecule could serve as a precursor for natural products or their analogues that contain a substituted furan ring.

Interactive Data Table: Synthetic Strategies Involving Furan Moieties

StrategyDescriptionKey IntermediateApplication Example
Intermolecular Diels-Alder Furan acts as a diene, reacting with a dienophile.7-Oxanorbornene derivativeSynthesis of functionalized cyclic compounds. rsc.org
Intramolecular Diels-Alder (IMDAF) A furan with a tethered dienophile undergoes cycloaddition.Fused oxa-bridged polycycleConstruction of azapolycyclic systems. acs.org
Oxidation/Rearrangement Cascade Furan is oxidized and undergoes skeletal rearrangement.Dihydropyranone or DihydropyridinoneTotal synthesis of alkaloids like (-)-alstofolinine A. nih.gov
Metalloradical Cyclization An alkyne and a diazocarbonyl react to form the furan ring.Polysubstituted furanRegioselective synthesis of functionalized furans. nih.gov

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